(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol

Description

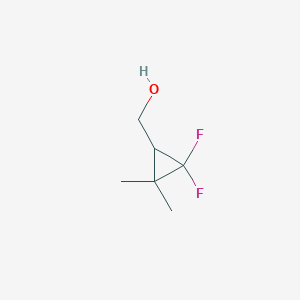

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol (CAS No. 131262-12-9) is a fluorinated cyclopropane derivative with the molecular formula C₆H₁₀F₂O and a molecular weight of 136.14 g/mol . Its structure features a cyclopropane ring substituted with two fluorine atoms at the 2-position, two methyl groups at the 3-position, and a hydroxymethyl group. The compound is a liquid at room temperature and is primarily utilized in organic synthesis, though specific applications remain underreported in the literature .

Properties

IUPAC Name |

(2,2-difluoro-3,3-dimethylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-5(2)4(3-9)6(5,7)8/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLLUQOQTZGXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(F)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131262-12-9 | |

| Record name | (2,2-difluoro-3,3-dimethylcyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a cyclopropyl structure with two fluorine atoms and a hydroxymethyl group. This configuration influences its reactivity and interactions within biological systems. The presence of fluorine atoms is particularly notable as they can enhance the compound's lipophilicity and metabolic stability, which may affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various molecular targets. The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular processes. Its fluorinated structure can enhance binding affinity to these targets, potentially leading to significant biological effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication mechanisms. For instance, related compounds have shown efficacy against viral proteases involved in the life cycle of viruses such as SARS-CoV-2 .

- Anticancer Potential : The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. Studies indicate that similar difluorinated cyclopropanes can disrupt microtubule dynamics, a critical process for cancer cell proliferation .

- Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial effects against various pathogens. This suggests potential applications in treating infections caused by resistant strains.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

A study conducted on related compounds demonstrated their effectiveness as inhibitors of the SARS-CoV-2 main protease. The mechanism involved binding to the active site of the protease, thereby preventing viral replication. The difluorinated structure contributed to enhanced binding affinity compared to non-fluorinated analogs .

Case Study: Anticancer Properties

In vitro assays have shown that derivatives of cyclopropane compounds can significantly inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value indicating potent cytotoxicity against breast cancer cells when treated with a related difluorinated compound. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation and altered cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropane Derivatives

(2,2-Dibromo-3,3-dimethylcyclopropyl)methanol

- Molecular Formula : C₆H₁₀Br₂O

- Molecular Weight : 256.94 g/mol

- Key Data :

- Synthesized via two-phase dibromocyclopropanation of 3-methyl-2-buten-1-ol using bromoform and NaOH under flow chemistry conditions (74% yield) .

- IR spectra show characteristic O-H stretching at ~3354 cm⁻¹ and C-Br vibrations at ~733 cm⁻¹ .

- Reactivity: The hydroxyl group can hinder dihalocarbene addition; protection (e.g., acetal formation) is often required to avoid side reactions .

(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol

- Molecular Formula : C₆H₁₀Cl₂O

- Molecular Weight : 180.04 g/mol

- Key Data :

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol

- Key Distinctions :

- Electron-Withdrawing Effects : Fluorine’s high electronegativity increases the electrophilicity of the cyclopropane ring, enhancing reactivity in nucleophilic substitutions compared to bromo/chloro analogs.

- Stability : Fluorine’s small atomic radius and strong C-F bonds improve thermal and oxidative stability relative to dichloro/dibromo derivatives .

- Synthetic Challenges : Fluorinated cyclopropanes often require specialized reagents (e.g., difluorocarbene sources), unlike bromo analogs that utilize bromoform .

Methyl-Substituted Cyclopropane Alcohols

(2,2,3,3-Tetramethylcyclopropyl)methanol

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.21 g/mol

- Key Data: Lacks halogen substituents, resulting in lower polarity and reduced solubility in polar solvents compared to fluorinated analogs .

2-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethanol

- Molecular Formula : C₇H₁₂Br₂O

- Molecular Weight : 271.98 g/mol

- Key Data: Synthesized in 92% yield via base-catalyzed hydrolysis of acetate precursors . The additional methylene group (-CH₂-) in the ethanol moiety increases flexibility, altering ring strain effects compared to methanol derivatives .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.